molecular formula C7H10 B13425733 1,3,5-Hexatriene, 3-methyl-, (E)- CAS No. 24587-26-6

1,3,5-Hexatriene, 3-methyl-, (E)-

Cat. No.: B13425733
CAS No.: 24587-26-6
M. Wt: 94.15 g/mol
InChI Key: NEVFABBVOIJXHE-VOTSOKGWSA-N
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Description

1,3,5-Hexatriene, 3-methyl-, (E)-, also known as trans-3-Methyl-1,3,5-Hexatriene, is an organic compound with the molecular formula C7H10 and a molecular weight of 94.1543 g/mol . This compound is characterized by its conjugated triene structure, which consists of three alternating double bonds and a methyl group attached to the third carbon atom in the chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5-Hexatriene, 3-methyl-, (E)- can be achieved through various methods. One common approach involves the dehydrohalogenation of 3-methyl-1,5-hexadiene using a strong base such as potassium tert-butoxide. The reaction is typically carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the elimination of hydrogen halide and formation of the conjugated triene system .

Industrial Production Methods

Industrial production of 1,3,5-Hexatriene, 3-methyl-, (E)- may involve catalytic dehydrogenation of suitable precursors under controlled conditions. The use of metal catalysts such as palladium or platinum can enhance the efficiency of the dehydrogenation process, leading to higher yields of the desired product .

Chemical Reactions Analysis

Types of Reactions

1,3,5-Hexatriene, 3-methyl-, (E)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: m-Chloroperbenzoic acid (m-CPBA), potassium permanganate.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Halogens (e.g., bromine), acids (e.g., sulfuric acid).

Major Products Formed

Scientific Research Applications

1,3,5-Hexatriene, 3-methyl-, (E)- has several scientific research applications, including:

    Chemistry: Used as a model compound to study conjugated systems and their reactivity in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,3,5-Hexatriene, 3-methyl-, (E)- involves its interaction with molecular targets through its conjugated triene system. The compound can undergo pericyclic reactions, such as electrocyclic reactions, which are controlled by orbital symmetry. These reactions can lead to the formation of cyclic products and other rearrangements . The methyl group attached to the triene system can influence the reactivity and selectivity of these reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,5-Hexatriene, 3-methyl-, (E)- is unique due to the presence of the methyl group, which can significantly influence its chemical reactivity and physical properties. The methyl group can provide steric hindrance and electronic effects that alter the compound’s behavior in various chemical reactions compared to its non-methylated counterparts .

Properties

CAS No.

24587-26-6

Molecular Formula

C7H10

Molecular Weight

94.15 g/mol

IUPAC Name

(3E)-3-methylhexa-1,3,5-triene

InChI

InChI=1S/C7H10/c1-4-6-7(3)5-2/h4-6H,1-2H2,3H3/b7-6+

InChI Key

NEVFABBVOIJXHE-VOTSOKGWSA-N

Isomeric SMILES

C/C(=C\C=C)/C=C

Canonical SMILES

CC(=CC=C)C=C

Origin of Product

United States

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